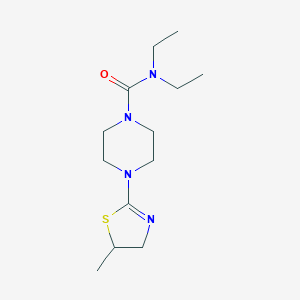![molecular formula C17H28N2O B7586044 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one](/img/structure/B7586044.png)
1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one, also known as CPP-115, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that is used to treat infantile spasms and refractory complex partial seizures. CPP-115 has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity.
Mechanism of Action
1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one acts as a potent inhibitor of GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which is the basis for its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects
1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which is the basis for its anticonvulsant and anxiolytic properties. 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has also been found to have analgesic properties, although the exact mechanism of action is not fully understood.
Advantages and Limitations for Lab Experiments
1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in various physiological processes. It has also been found to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has some limitations for lab experiments. It is a relatively new compound, and its long-term safety profile is not fully understood. Additionally, the exact mechanism of action of 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one is not fully understood, which may limit its use in certain experiments.
Future Directions
1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has several potential future directions for research. It has been investigated for its potential use in the treatment of addiction, as GABA plays a crucial role in the reward pathway. It has also been studied for its potential use in the treatment of epilepsy and anxiety disorders. Future research could focus on investigating the long-term safety profile of 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one, as well as its potential use in other neurological and psychiatric disorders. Additionally, further research could focus on elucidating the exact mechanism of action of 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one, which could have implications for the development of new drugs targeting the GABAergic system.
Synthesis Methods
1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one can be synthesized through a multistep process that involves the reaction of vigabatrin with various reagents. The synthesis involves the protection of the amino group of vigabatrin, followed by the introduction of the cyclohexenyl group and the piperidine ring. The final step involves the deprotection of the amino group to yield 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one.
Scientific Research Applications
1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has been extensively studied in preclinical models for its potential therapeutic applications. It has been found to have anticonvulsant, antiepileptic, anxiolytic, and analgesic properties. 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has also been investigated for its potential use in the treatment of addiction, as GABA plays a crucial role in the reward pathway.
properties
IUPAC Name |
1-[(1-cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c20-17-8-4-5-11-19(17)14-15-9-12-18(13-10-15)16-6-2-1-3-7-16/h2,6,15-16H,1,3-5,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPJMXNMVUUIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2CCN(CC2)C3CCCC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7585961.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7585968.png)
![2-(Cyclohexen-1-yl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585970.png)
![4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B7585983.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-2-yl)methanone](/img/structure/B7585984.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone](/img/structure/B7585990.png)

![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7586002.png)
![(9-Propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B7586017.png)
![(1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7586028.png)

![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-methylmorpholine-4-carboxamide](/img/structure/B7586064.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-4-phenoxypyridine-2-carboxamide](/img/structure/B7586068.png)
![2-[(2-Ethylthiomorpholin-4-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7586070.png)